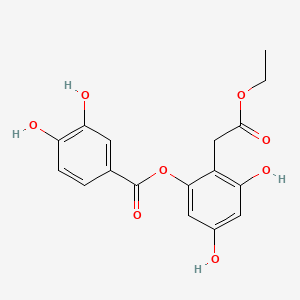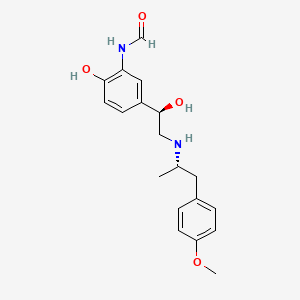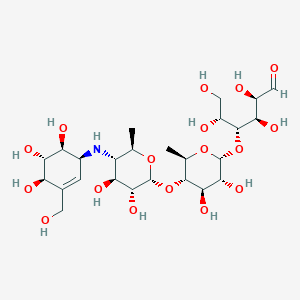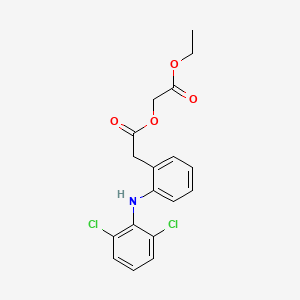
Articaine Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Articaine Impurity A, also known as Methyl 3- { [2- (propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate, is an impurity of Articaine . Articaine is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand surgery, and dentistry .
Molecular Structure Analysis
The empirical formula of Articaine Impurity A is C12H18N2O3S . Its molecular weight is 270.35 .科学的研究の応用
Pharmacological Studies
In pharmacology, Articaine Impurity A is significant for studying the metabolism and bioavailability of articaine. Understanding its pharmacokinetics helps in optimizing dosage and minimizing potential side effects .
Anesthesiology
Articaine Impurity A is relevant in anesthesiology for evaluating the safety and efficacy of articaine, especially in comparison to other anesthetics like lidocaine. Studies often focus on its use in specific populations, such as pediatric patients, to assess the risk of adverse reactions .
Medical Research
Medical research utilizes Articaine Impurity A as a reference standard in the development of new therapeutic drugs. It aids in the validation of analytical methods used to detect and quantify articaine in biological samples .
Toxicology Studies
Toxicologists study Articaine Impurity A to understand the toxicological profile of articaine. This includes investigating its potential for causing allergic reactions, neurotoxicity, and other adverse effects .
Chemical Synthesis
In chemical synthesis, Articaine Impurity A serves as a target molecule for synthetic chemists to develop new synthetic routes or improve existing ones. This can lead to more efficient and cost-effective production methods for articaine and its related compounds .
作用機序
Target of Action
Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Biochemical Pathways
The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.
Pharmacokinetics
Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.
Result of Action
The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .
Action Environment
The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Articaine Impurity A involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with 2-chloro-1,1,2-trifluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "2-chloro-1,1,2-trifluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(trifluoromethyl)aniline and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-chloro-1,1,2-trifluoroethane to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
1712677-79-6 |
分子式 |
C12H18N2O3S HCl |
分子量 |
270.35 36.46 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Acetamidoarticaine HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









